Cas no 3528-56-1 (1-(2-furylmethyl)-1H-pyrazol-5-amine)
1-(2-furylmethyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine
- 1-(2-FURYLMETHYL)-1H-PYRAZOL-5-AMINE
- 1-(2-furylmethyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 1H-Pyrazol-5-amine,1-(2-furanylmethyl)-
- 2-Furan-2-ylmethyl-2H-pyrazol-3-ylamine
- 1-(2-furanyl)methyl-5-aminopyrazole
- 1-(2-furyl)methyl-5-aminopyrazole
- 1-(2-furylmethyl)pyrazole-5-ylamine
- 1-(furan-2-yl)methyl-5-aminopyrazole
- 1-Furfural-5-aminopyrazol
- 2-furfuryl-2H-pyrazol-3-ylamine
- 5-amino-1-(2-furanylmethyl)pyrazole
- AC1M8VWN
- AC1Q52CC
- CTK4H4175
- SureCN5362573
- HMS1704M02
- EN300-11211
- MFCD06011747
- SCHEMBL5362573
- NS-01291
- 2-(furan-2-ylmethyl)pyrazol-3-amine
- FT-0760923
- F16370
- CZTODPMGIIIPHN-UHFFFAOYSA-N
- A924592
- Z57040473
- DTXSID20368917
- CS-0308238
- CCG-356493
- AKOS000263187
- 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine
- 3528-56-1
- STL217546
- DA-06518
- 1-(2-furylmethyl)-1H-pyrazol-5-amine
-
- MDL: MFCD06011747
- Inchi: 1S/C8H9N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2
- InChI Key: CZTODPMGIIIPHN-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CN1C(=CC=N1)N
Computed Properties
- Exact Mass: 163.07467
- Monoisotopic Mass: 163.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.32
- Boiling Point: 351.4°C at 760 mmHg
- Flash Point: 166.3°C
- Refractive Index: 1.645
- PSA: 56.98
1-(2-furylmethyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188035-5g |
1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine |
3528-56-1 | 95% | 5g |
$777 | 2021-08-05 | |
| TRC | F825660-2.5mg |
1-(2-furylmethyl)-1H-pyrazol-5-amine |
3528-56-1 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F825660-5mg |
1-(2-furylmethyl)-1H-pyrazol-5-amine |
3528-56-1 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F825660-25mg |
1-(2-furylmethyl)-1H-pyrazol-5-amine |
3528-56-1 | 25mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM188035-1g |
1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine |
3528-56-1 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB216017-250 mg |
1-(2-Furylmethyl)-1H-pyrazol-5-amine; 95% |
3528-56-1 | 250 mg |
€168.30 | 2023-07-20 | ||
| Enamine | EN300-11211-0.05g |
1-[(furan-2-yl)methyl]-1H-pyrazol-5-amine |
3528-56-1 | 95% | 0.05g |
$88.0 | 2023-10-27 | |
| Enamine | EN300-11211-0.1g |
1-[(furan-2-yl)methyl]-1H-pyrazol-5-amine |
3528-56-1 | 95% | 0.1g |
$131.0 | 2023-10-27 | |
| Enamine | EN300-11211-0.25g |
1-[(furan-2-yl)methyl]-1H-pyrazol-5-amine |
3528-56-1 | 95% | 0.25g |
$187.0 | 2023-10-27 | |
| Enamine | EN300-11211-0.5g |
1-[(furan-2-yl)methyl]-1H-pyrazol-5-amine |
3528-56-1 | 95% | 0.5g |
$295.0 | 2023-10-27 |
1-(2-furylmethyl)-1H-pyrazol-5-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-(2-furylmethyl)-1H-pyrazol-5-amine
1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine: A Comprehensive Overview
The compound 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS NO3528-56-1) is a highly specialized molecule that has garnered significant attention in the field of biomedical research. This compound belongs to the class of pyrazoles, which are known for their diverse applications in pharmaceuticals and biochemistry. The structure of this compound features a pyrazole ring substituted with a furan-2-ylmethyl group, making it unique and potentially valuable for various biological applications.
Recent studies have highlighted the importance of pyrazoles as scaffolds for drug discovery due to their ability to exhibit a wide range of bioactivities, including antibacterial, antifungal, and anticancer properties. The presence of the furan-2-ylmethyl group in this compound adds another layer of complexity, as furans are known for their lipophilic properties and ability to enhance bioavailability. This combination makes 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine a promising candidate for further exploration in the realm of medicinal chemistry.
One of the key areas of research involving this compound is its potential as a template molecule for the development of new drugs. The pyrazole core has been extensively studied due to its flexibility and ability to accommodate various substituents, which can be tailored to achieve desired pharmacological effects. In the case of 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine, the addition of the furan-2-ylmethyl group not only introduces new functional groups but also modifies the overall electronic and steric properties of the molecule, potentially enhancing its interactions with biological targets.
Another important aspect of this compound is its role in natural product synthesis. Pyrazoles are often found in natural products, where they contribute to the diverse array of bioactivities observed in these compounds. The synthesis and study of molecules like 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine provide valuable insights into the chemical diversity of natural products and their potential applications in medicine.
Recent advancements in combinatorial chemistry have further expanded the utility of this compound. By incorporating it into libraries of compounds, researchers can systematically explore its interactions with various biological systems. This approach has proven to be highly effective in identifying lead compounds for drug development, as it allows for the rapid screening of large numbers of molecules.
Furthermore, the furan-2-ylmethyl group in this compound has been shown to enhance its solubility and stability in biological environments. These properties are critical for the development of drugs that can be effectively administered and retained in the body. The combination of these features makes 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine a highly attractive candidate for further investigation.
Recent research has also focused on the potential of this compound as a template for drug delivery systems. The pyrazole core can be modified to include functional groups that enable targeted delivery of drugs to specific tissues or cells. This approach has shown promise in improving the efficacy and reducing the side effects of various therapeutic agents.
Moreover, the study of 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine has contributed to our understanding of the relationship between chemical structure and biological activity. By analyzing the effects of structural modifications on its bioactivity, researchers can gain valuable insights into the design of more effective drugs.
Overall, 1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine represents a significant advancement in the field of biomedical research. Its unique structure and potential applications make it a valuable tool for scientists working on drug discovery and development. As further studies are conducted, this compound is expected to yield even more groundbreaking discoveries in the quest for new therapies and treatments.
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